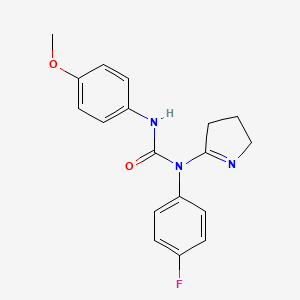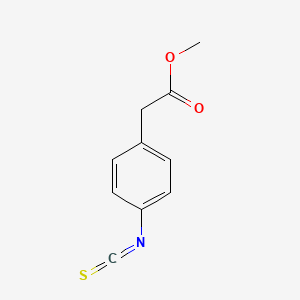![molecular formula C13H19N3O3 B2785661 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid CAS No. 2137037-46-6](/img/structure/B2785661.png)
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring attached to a propanamido group, which is further connected to a cyclohexane ring with a carboxylic acid group . The InChI code for this compound is 1S/C13H19N3O3/c17-12(5-7-16-8-6-14-9-16)15-11-3-1-10(2-4-11)13(18)19/h6,8-11H,1-5,7H2,(H,15,17)(H,18,19)/t10-,11- .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.31 . It is a white or colorless solid that is highly soluble in water and other polar solvents . The storage temperature is room temperature .作用机制
The mechanism of action of 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of viral replication. This compound has also been shown to induce apoptosis in cancer cells, possibly through the activation of caspase enzymes.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell growth and division. This compound has also been found to inhibit the replication of viruses by interfering with viral nucleic acid synthesis. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, possibly through the regulation of various signaling pathways.
实验室实验的优点和局限性
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research involving 4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid. One area of interest is the development of new derivatives of this compound with enhanced biological activity and reduced toxicity. Another area of interest is the investigation of the potential use of this compound in combination with other drugs for the treatment of bacterial infections, viral infections, and cancer. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its various biological activities. It exhibits potent antimicrobial, antiviral, and anticancer properties, and has several advantages for use in lab experiments. However, further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
合成方法
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One of the most commonly used methods involves the coupling of N-Boc-protected L-homocysteine thiolactone with 1H-imidazole-1-carboxylic acid, followed by deprotection and cyclization to form the desired product.
科学研究应用
4-[3-(1H-imidazol-1-yl)propanamido]cyclohexane-1-carboxylic acid has been extensively studied for its various biological activities. It has been found to exhibit potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as antiviral activity against several viruses, including influenza A and B viruses. This compound has also been shown to possess anticancer properties, inhibiting the growth and proliferation of various cancer cell lines.
属性
IUPAC Name |
4-(3-imidazol-1-ylpropanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-12(5-7-16-8-6-14-9-16)15-11-3-1-10(2-4-11)13(18)19/h6,8-11H,1-5,7H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVFSZNTDMTKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-difluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785578.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2785579.png)
![Ethyl 1-methylhexahydrospiro[piperidine-4,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2785583.png)

![N-[(cyclohex-3-en-1-yl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2785589.png)
![[4-(3,4-Dichloroanilino)-6-morpholino-s-triazin-2-yl]-(4-fluorophenyl)amine](/img/structure/B2785590.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanamide](/img/structure/B2785591.png)

![1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene](/img/structure/B2785594.png)
![3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2785595.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2785596.png)
![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2785598.png)
![ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2785600.png)
![Methyl 5-[[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2785601.png)